Pralnacasan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical and Pharmacological Profile

The table below summarizes the core technical data for Pralnacasan.

| Property | Description |

|---|---|

| DrugBank ID | DB04875 [1] |

| Chemical Formula | C₂₆H₂₉N₅O₇ [1] |

| Molecular Weight | 523.5378 g/mol [1] |

| Mechanism of Action | Potent, selective inhibitor of caspase-1 (ICE) [1] [2] |

| Ki (Enzymatic Inhibition) | 1.4 nM [2] |

| Modality | Orally bioavailable pro-drug [1] |

| Primary Biological Effect | Inhibits production of pro-inflammatory cytokines IL-1β, IL-18, and IFN-γ [2] |

| Therapeutic Indication (Investigated) | Rheumatoid Arthritis, Osteoarthritis [1] |

| Clinical Trial Status | Phase II trials voluntarily suspended [1] [3] |

Development History and Mechanism of Action

This compound was an oral anti-cytokine drug candidate licensed for development by Aventis Pharma from Vertex Pharmaceuticals [1]. Its development provides a key case study in drug discovery.

- Clinical Trial Suspension: In November 2003, Phase II clinical trials were voluntarily suspended due to findings from an animal toxicity study. After nine months of exposure to high doses of this compound, the study animals showed liver abnormalities. It is important to note that no similar liver toxicity had been observed in human trials at that time [1] [3]. The companies halted development to evaluate these results [1].

- Molecular Mechanism: As a pro-drug, this compound is metabolically converted into its active form in the body. The active drug then potently and selectively inhibits caspase-1 [1] [2]. Caspase-1 is a key enzyme that activates the pro-inflammatory cytokines IL-1β and IL-18 by cleaving their inactive precursors. By inhibiting this enzyme, this compound curtails the release of these cytokines, which are key drivers of inflammatory processes in diseases like rheumatoid arthritis and osteoarthritis [1].

- Current Research Tool: Despite its halted clinical development, this compound remains a valuable tool in scientific research. Its high potency and selectivity make it a reference compound for studying caspase-1 biology. Researchers have even used its structure as a starting point to design sensitive molecular probes for visualizing caspase-1 activity in deep tissues and disease models like neurodegeneration [4].

Experimental Protocol and Application

For researchers wishing to utilize this compound in preclinical studies, the following protocol for an in vivo model of osteoarthritis can serve as a template. This method is adapted from published research citing InvivoChem [2].

Objective: To evaluate the chondroprotective effects of this compound in a mouse model of collagenase-induced osteoarthritis.

Materials:

- Animal Model: Female Balb/c mice.

- Test Compound: this compound.

- Vehicle: Prepared as a clear solution (e.g., 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline).

- Induction Agent: Collagenase.

Method:

- Osteoarthritis Induction: Induce joint disease in mice via intra-articular injection of collagenase.

- Dosing:

- Groups: Divide animals into several groups, including a vehicle control (0 mg/kg) and multiple treatment groups (e.g., 12.5 mg/kg, 25 mg/kg, and 50 mg/kg of this compound).

- Administration: Administer the compound or vehicle via oral gavage.

- Frequency: Dose twice daily.

- Duration: Continue treatment for 6 weeks.

- Analysis:

- Primary Endpoint: Perform histopathological analysis of knee joints (e.g., Safranin O/Fast Green staining) to assess cartilage degradation and lesion scores.

- Additional Metrics: Monitor animal body weight throughout the study as a general indicator of compound tolerance.

Reported Outcome: The experimental results indicated that this compound treatment dramatically improved histopathological lesions in the medial compartment of the knee in a dose-dependent manner, without impacting animal body weight [2].

Biological Pathway and Therapeutic Rationale

The diagram below illustrates the core inflammatory pathway that this compound targets and its downstream effects.

This compound inhibits caspase-1, blocking maturation of IL-1β and IL-18 to suppress inflammation.

Research Implications and Future Directions

This compound represents both a promising therapeutic mechanism and a cautionary tale in drug development. Its story underscores the critical importance of thorough long-term toxicology studies.

- Therapeutic Rationale: Targeting caspase-1 to limit the activity of IL-1β and IL-18 remains a scientifically valid strategy for treating autoimmune and inflammatory diseases [1] [5]. Other agents targeting this pathway, like the IL-1β antibody Canakinumab, have proven successful, confirming the pathway's relevance [3].

- Value as a Research Tool: The high-affinity, non-peptide structure of this compound has enabled its use in "reverse design" to create advanced molecular probes. These probes allow for real-time, deep-tissue imaging of caspase-1 activity, which is crucial for understanding its role in complex disease models such as neurodegeneration [4].

- Safety Legacy: The suspension of this compound's development highlights a key challenge: translating potent in vitro efficacy into a safe chronic therapy. Future work on similar compounds must prioritize extensive in vivo safety profiling.

References

- 1. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 2. (VX740; HMR3480) | inhibitor/agonist this compound [invivochem.com]

- 3. This compound - an overview [sciencedirect.com]

- 4. Two-Photon Enzymatic Probes Visualizing Sub-cellular/ ... [nature.com]

- 5. The role of inflammasomes in human diseases and their ... [nature.com]

Mechanism of Action and Experimental Evidence

Pralnacasan exerts its effects through a targeted mechanism, and its efficacy was validated in both cellular and animal models.

Detailed Mechanism of Action

- Prodrug Activation: this compound itself is an orally bioavailable ethyl acetal prodrug. After absorption, it is metabolized in the plasma by esterases into its active form, RU36384/VRT-18858, which contains an aldehyde group [1] [2].

- Enzyme Inhibition: The active metabolite is a reversible, competitive inhibitor that covalently modifies the catalytic cysteine residue (Cys285) within the active site of caspase-1, thereby blocking its proteolytic activity [1] [3].

- Downstream Effects: By inhibiting caspase-1, this compound prevents the cleavage and maturation of the key pro-inflammatory cytokines IL-1β and IL-18. This action suppresses the inflammatory cascade that drives diseases like rheumatoid arthritis (RA) and osteoarthritis (OA) [1] [4] [5].

The following diagram illustrates the signaling pathway targeted by this compound and its anti-inflammatory effects:

This compound inhibits active caspase-1, preventing the maturation of IL-1β and IL-18.

Key Experimental Protocols and Findings

The efficacy of this compound was demonstrated in various models. The table below summarizes the parameters and findings from a pivotal in vivo study.

| Study Aspect | Details |

|---|---|

| Disease Model | Collagenase-induced osteoarthritis in female Balb/c mice [6] |

| Compound | This compound (the prodrug) [6] |

| Dosing | 12.5, 25, and 50 mg/kg [6] |

| Route of Administration | Oral gavage (twice daily) [6] |

| Treatment Duration | 6 weeks [6] |

| Primary Outcome Measure | Semi-quantitative histopathological score of knee joint damage [6] |

| Key Result | Significant, dose-dependent reduction (13-22%) in joint damage compared to the non-treated control group [6] |

In a separate study on STR/1N mice with spontaneous OA, this compound also significantly reduced urinary biomarkers of joint damage (hydroxylysylpyridinoline and lysylpyridinoline), further supporting its disease-modifying potential [6].

Clinical Development and Status

This compound advanced through clinical trials but was discontinued before approval.

- Phase I/II Trials: Phase I trials showed the drug was well-tolerated with an oral bioavailability of approximately 50% [1]. A 12-week Phase II trial in 285 patients with rheumatoid arthritis demonstrated that this compound (100 mg or 400 mg, three times daily) was safe and led to a dose-dependent improvement in symptoms, as measured by the ACR20 response rate [1].

- Termination: Despite promising efficacy, clinical trials were voluntarily suspended and ultimately terminated in 2005. This decision was based on findings from a long-term animal toxicity study, which detected liver abnormalities in animals treated with high doses of this compound for nine months. It is important to note that no similar liver toxicity had been observed in human trials at that point [1] [2].

References

- 1. This compound - an overview [sciencedirect.com]

- 2. A long way to go: caspase inhibitors in clinical use [nature.com]

- 3. Structure-based design, synthesis and evaluation of 2,4- ... [sciencedirect.com]

- 4. CAS 192755-52-5 | Buy this compound (VX740; HMR3480) from ... [invivochem.com]

- 5. Therapeutic modulation of inflammasome pathways - PMC - NIH [pmc.ncbi.nlm.nih.gov]

- 6. This compound, an inhibitor of interleukin-1beta converting ... [pubmed.ncbi.nlm.nih.gov]

Pralnacasan (VX-740): Comprehensive Technical Profile of a Caspase-1 Inhibitor

Drug Profile and Development Status

Pralnacasan (development code VX-740, previously HMR3480) represents an early-generation selective caspase-1 inhibitor that advanced to Phase II clinical trials for inflammatory conditions before development was suspended due to safety concerns.

Table 1: Basic Drug Profile and Properties

| Property | Specification |

|---|---|

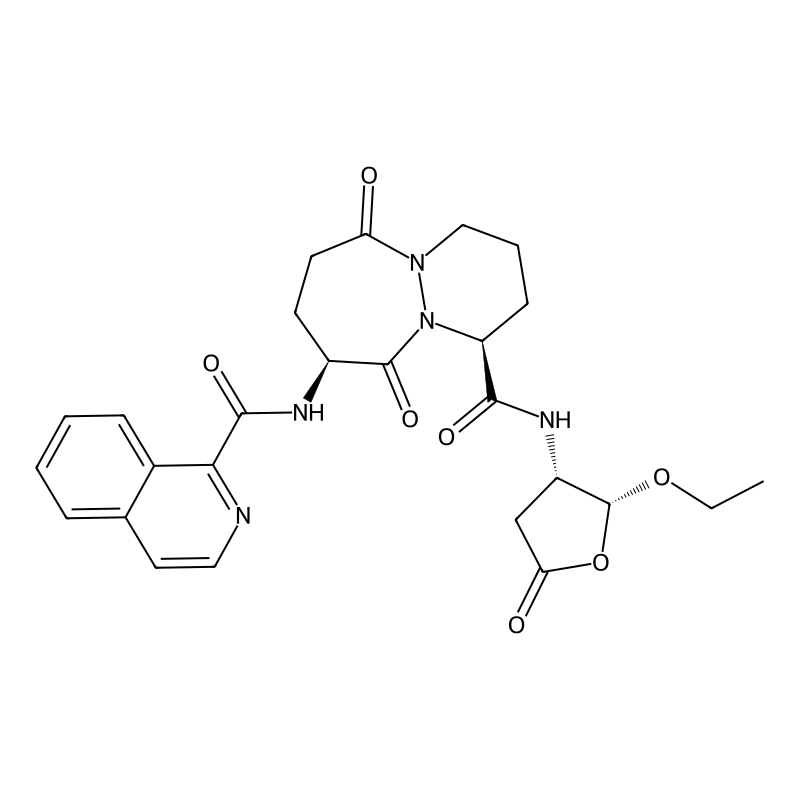

| Chemical Name | N-[(4S,7S)-4-{[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]carbamoyl}-6,10-dioxo-octahydro-1H-pyridazino[1,2-a][1,2]diazepin-7-yl]isoquinoline-1-carboxamide |

| Molecular Formula | C₂₆H₂₉N₅O₇ |

| Molecular Weight | 523.5378 g/mol |

| DrugBank ID | DB04875 |

| Modality | Small Molecule |

| Development Status | Clinical trials suspended (Phase II) |

| Primary Developer | Vertex Pharmaceuticals in collaboration with Aventis Pharma |

| Proposed Indications | Rheumatoid arthritis, osteoarthritis |

This compound functions as an orally bioavailable prodrug that is metabolized to the active compound RU36384/VRT-18858, a potent, non-peptide inhibitor of interleukin-1β converting enzyme (ICE, caspase-1) [1] [2]. The drug exemplifies the peptidomimetic inhibitor class designed to overcome the pharmacological limitations of earlier peptide-based caspase inhibitors [3].

Mechanism of Action and Pharmacodynamics

Caspase-1 Inhibition Mechanism

This compound exerts its therapeutic effects through specific inhibition of caspase-1 (ICE), a cysteine-aspartic protease that plays a central role in the inflammatory response:

- Covalent Binding: The active metabolite of this compound covalently modifies the catalytic cysteine residue (Cys285) at the caspase-1 active site through a mechanism involving proton transfer with His237 and Ser339, establishing a S(Cys285)–C(carbonyl) covalent bond [4].

- Substrate Competition: As a reversible competitive inhibitor, this compound blocks the enzyme's active site, preventing natural substrate binding and cleavage [2] [5].

- Prodrug Activation: The ethyl acetal prodrug structure undergoes enzymatic conversion by plasma esterases to the corresponding aldehyde acid metabolite, which exhibits the actual caspase-1 inhibitory activity [2].

Inflammasome Signaling and Pharmacological Effects

The diagram below illustrates the inflammasome signaling pathway targeted by this compound and its downstream effects:

Figure 1: Caspase-1 Inhibition Mechanism of this compound in the Inflammasome Signaling Pathway

The primary pharmacological consequences of caspase-1 inhibition by this compound include:

- Reduced Cytokine Maturation: Significant decrease in the conversion of pro-IL-1β (31 kDa) to biologically active IL-1β (17.5 kDa) and similar inhibition of IL-18 maturation [4] [6].

- Pyroptosis Suppression: Inhibition of inflammatory cell death by preventing gasdermin D cleavage, thereby reducing release of pro-inflammatory cellular contents [5].

- Anti-inflammatory Effects: Downstream reduction in overall inflammatory signaling, including decreased IL-6 production and other secondary inflammatory mediators [4].

Table 2: Pharmacodynamic Profile of this compound

| Parameter | Effect | Experimental Evidence |

|---|---|---|

| Caspase-1 Inhibition | IC₅₀ = 1.3 nM | In vitro enzyme assay [2] |

| IL-1β Release Inhibition | IC₅₀ = 0.85 μM | LPS-challenged human PBMCs [2] |

| Cellular Activity | Reduced mature IL-1β and IL-18 | THP-1 cell-based assay [6] |

| In Vivo Efficacy | 13-22% reduction in OA joint damage | Murine osteoarthritis models [7] |

| Selectivity | >1000-fold selective for caspase-1 vs caspase-3 | Enzymatic selectivity screening [2] |

Preclinical Efficacy and Pharmacokinetic Data

Efficacy in Disease Models

This compound demonstrated significant therapeutic potential across multiple preclinical models of inflammatory disease:

- Osteoarthritis Models: In both collagenase-induced and spontaneous (STR/1N mice) osteoarthritis models, this compound treatment at 12.5-50 mg/kg twice daily resulted in dose-dependent reduction of joint damage (13-22% improvement in histopathological scores) and significant decreases in urinary collagen cross-link biomarkers (59% reduction in hydroxylysylpyridinoline) [7].

- Rheumatoid Arthritis: In collagen-induced arthritis models, this compound demonstrated protection against joint inflammation and erosion, supporting its potential as a disease-modifying agent [2] [3].

- Inflammatory Bowel Disease: In dextran sulfate sodium-induced murine colitis, this compound administered orally or intraperitoneally at 50 mg/kg showed notable beneficial effects on colitis progression and T-helper 1 cell activation [1] [2].

Pharmacokinetic Properties

The pharmacokinetic profile of this compound reflects its design as an orally available prodrug:

- Oral Bioavailability: Approximately 50% in humans, significantly improved from the 4% bioavailability of the active metabolite without prodrug modification [2].

- Metabolic Conversion: Rapid hydrolysis by plasma esterases to the active aldehyde acid metabolite RU36384/VRT-18858 [2].

- Dosing Regimen: In Phase II clinical trials for rheumatoid arthritis, doses of 100 mg or 400 mg administered orally three times daily demonstrated therapeutic efficacy [2].

Clinical Development and Termination

This compound progressed through early-phase clinical trials with promising results before encountering safety issues:

- Phase I Trials: Established good tolerance and 50% oral bioavailability in human subjects [2].

- Phase II Trials: In a 12-week, 285-patient rheumatoid arthritis trial, this compound demonstrated dose-dependent improvement with acceptable safety profile at 100 mg and 400 mg TID dosing [2].

- Development Suspension: In November 2003, development was voluntarily suspended following a long-term animal toxicity study that revealed liver abnormalities after nine months of high-dose exposure, despite no similar toxicity being observed in human trials to that date [1] [3].

The termination of this compound development highlights a recurring challenge in caspase inhibitor therapeutics - the narrow therapeutic window observed with extended treatment regimens [3].

Experimental Protocols and Methodologies

In Vitro Caspase-1 Inhibition Assay

The standard protocol for evaluating direct caspase-1 inhibition follows established methodology with modifications for this compound testing [2] [6]:

- Enzyme Preparation: Recombinant human caspase-1 enzyme diluted in assay buffer (50 mM HEPES, 50 mM NaCl, 0.1% CHAPS, 10 mM EDTA, 5% glycerol, 10 mM DTT, pH 7.4).

- Inhibitor Preparation: this compound (prodrug) and its active metabolite prepared in DMSO with serial dilutions to achieve final concentrations typically ranging from 0.01 nM to 10 μM.

- Reaction Conditions: Enzyme pre-incubated with inhibitor for 30 minutes at 25°C followed by addition of fluorogenic substrate (Ac-YVAD-AFC or similar). Reaction monitored for 30-60 minutes with fluorescence measurements (Ex 400 nm/Em 505 nm).

- Data Analysis: IC₅₀ values determined using non-linear regression analysis of fluorescence inhibition curves. Selectivity assessed through parallel screening against caspase-3, -8, and other proteases.

Cell-Based IL-1β Release Assay

The cellular activity of this compound was typically evaluated using human peripheral blood mononuclear cells (PBMCs) or THP-1 cell lines [2] [6]:

- Cell Culture and Differentiation: THP-1 cells maintained in RPMI-1640 with 10% FBS. For assays, cells differentiated with PMA (100 nM, 72 hours) or primary human PBMCs isolated from healthy donors.

- Inflammasome Activation: Differentiated cells primed with LPS (100 ng/mL, 4 hours) followed by activation with ATP (5 mM, 30 minutes) or nigericin to stimulate NLRP3 inflammasome formation.

- Drug Treatment: this compound added at varying concentrations (typically 0.1-10 μM) during the priming phase, maintained throughout activation.

- Cytokine Measurement: IL-1β in culture supernatant quantified by ELISA. Cell viability assessed simultaneously to confirm cytokine reduction not due to cytotoxicity.

In Vivo Osteoarthritis Model

The murine collagenase-induced osteoarthritis model provided key preclinical efficacy data for this compound [7]:

- Animal Model: Female Balb/c mice (8-10 weeks) receiving intra-articular injection of collagenase (1 U/joint) in knee joints to induce osteoarthritis-like damage.

- Drug Administration: this compound administered orally by gavage at 0, 12.5, 25, and 50 mg/kg twice daily, beginning immediately post-collagenase injection and continuing for 4-8 weeks.

- Outcome Assessment: Joint damage evaluated by semi-quantitative histopathological scoring of cartilage erosion, osteophyte formation, and synovitis. Additional biomarker analysis included urinary hydroxylysylpyridinoline and lysylpyridinoline measurements by HPLC.

- Pharmacokinetic Monitoring: Plasma concentrations of active metabolite RU36384/VRT-18858 determined at sacrifice to correlate exposure with efficacy.

Context in Caspase Inhibitor Development

This compound represents a first-generation caspase-1 inhibitor that demonstrated clinical proof-of-concept despite its ultimate developmental termination. Its suspension highlights the consistent challenges faced by caspase inhibitors:

- Therapeutic Window Limitations: Multiple caspase inhibitors, including VX-765 (belnacasan) and emricasan (IDN-6556), have faced similar safety challenges despite promising efficacy [3].

- Compensatory Mechanisms: Caspase-1-independent processing pathways for IL-1β and IL-18 may limit therapeutic efficacy in certain inflammatory contexts [2].

- Ongoing Development: Research continues into next-generation caspase inhibitors with improved specificity and safety profiles, including non-peptidomimetic compounds and selective NLRP3 inflammasome inhibitors [3] [6].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound - an overview [sciencedirect.com]

- 3. A long way to go: caspase inhibitors in clinical use [nature.com]

- 4. Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory ... [pmc.ncbi.nlm.nih.gov]

- 5. What are caspase 1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Structure-based design, synthesis and evaluation of 2,4- ... [sciencedirect.com]

- 7. This compound, an inhibitor of interleukin-1beta converting ... [pubmed.ncbi.nlm.nih.gov]

interleukin-1beta converting enzyme ICE inhibitor

ICE/Caspase-1 Overview and Inhibitor Landscape

Interleukin-1β converting enzyme (ICE), more commonly known as Caspase-1, is a cysteine protease that plays a critical role in the inflammatory response. Its primary function is the proteolytic activation of key pro-inflammatory cytokines, including pro-IL-1β and pro-IL-18. Uncontrolled activation of this enzyme is implicated in the pathogenesis of various autoinflammatory and other diseases, making it a significant therapeutic target [1].

The table below summarizes the landscape of Caspase-1-targeted therapeutics, including both approved biologics and investigational small molecules.

| Therapeutic Agent | Type | Mechanism | Highest Phase / Status | Key Notes / Findings |

|---|---|---|---|---|

| Rilonacept, Canakinumab, Anakinra | Biologics (Approved drugs) | IL-1 signaling blockade | Approved | Used for caspase-1-mediated autoinflammatory diseases; poor pharmacokinetic profile can limit use [1]. |

| VX-740, VX-765 | Peptidomimetic Inhibitors | Caspase-1 inhibition | Advanced to Clinical Trials | Development halted due to toxicities observed in clinical trials [1]. |

| VE-13045 | Small Molecule | Caspase-1 inhibitor | Discontinued (Preclinical) | Small molecule drug candidate [2]. |

| AC-YVAD-CMK | Selective Peptide Inhibitor | Caspase-1 inhibition | Preclinical (Animal Models) | Effectively protected kidneys from acute ischemic lesions in murine models; effect linked to reduced IL-18 maturation and IFN-γ expression [3]. |

| z-VAD.FMK | Broad-Spectrum Caspase Inhibitor | ICE-like & CPP32-like caspase inhibition | Preclinical (Animal Models) | Reduced ischemic brain injury and improved functional recovery in rodent stroke models; also showed protective effects against excitotoxic damage [4]. |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the search results, which you can adapt for your research on ICE inhibitors.

Protocol 1: Evaluating ICE Inhibitors in Murine Ischemic Acute Renal Failure [3]

This protocol outlines the in vivo assessment of a selective ICE inhibitor (AC-YVAD-CMK) for treating acute renal failure.

- 1. Disease Model Induction

- Animal: Mice.

- Procedure: Induce ischemic acute renal failure (ARF) via surgical clamping of renal pedicles. A sham-operated group should be included as a control.

- 2. Therapeutic Intervention

- Treatment Groups: Divide mice into (1) model control (vehicle), (2) sham-operated, and (3) ICE inhibitor therapy group.

- Dosing: Administer AC-YVAD-CMK via intraperitoneal injection. The specific dose used in the study was 160 µg/animal, administered 15 minutes before ischemia and again at the time of reperfusion.

- 3. Efficacy and Outcome Analysis

- Renal Function: Measure Blood Urea Nitrogen (BUN) and Serum Creatinine (Scr) levels at 24, 48, and 72 hours post-ischemia.

- Histopathology: Perform renal morphological studies (e.g., H&E staining) to score the severity of tubular necrosis.

- Survival Rate: Monitor and analyze survival over time.

- 4. Mechanistic Biomarker Analysis

- ICE Activity Assay: Homogenize renal tissue and measure caspase-1 activity using a fluorescent enzyme-linked immunosorbent assay (ELISA) based on the cleavage of a specific substrate.

- Cytokine Maturation: Quantify mature IL-18 protein levels in renal tissue using a standard ELISA.

- Downstream Signaling: Analyze interferon-γ (IFN-γ) mRNA expression in renal tissue using semi-quantitative RT-PCR.

Protocol 2: Assessing Neuroprotective Effects in Ischemic Brain Injury [4]

This protocol describes the use of caspase inhibitors like z-VAD.FMK in models of stroke and excitotoxicity.

- 1. Disease Model Induction

- Model 1 - Focal Ischemia: Use a filamentous middle cerebral artery occlusion (MCAO) model in mice or rats to induce ischemic stroke with reperfusion.

- Model 2 - Excitotoxicity: Induce brain damage by intracerebral administration of excitatory amino acids like AMPA or NMDA.

- 2. Therapeutic Intervention

- Administration: Administer the inhibitor (e.g., z-VAD.FMK) via intracerebroventricular (icv) injections.

- Dosing: The study used doses in the range of 50-100 µg per animal.

- 3. Outcome and Biomarker Analysis

- Infarct Volume Measurement: Quantify the volume of ischemic brain damage using standard histological techniques (e.g., TTC staining).

- Behavioral Tests: Assess functional recovery using standardized neurological deficit scores or motor function tests.

- Biochemical Analysis: Measure levels of ICE-like cleavage products and tissue immunoreactive IL-1β in the ischemic brain hemisphere.

Computational & Structural Approaches

Structure-based drug discovery (SBDD) is pivotal for developing novel ICE inhibitors. Key methodologies and resources include [5]:

- Target Structures: Utilize experimental structures from the PDB or highly reliable predicted structures from the AlphaFold Protein Structure Database (which contains over 214 million models).

- Virtual Screening: Perform molecular docking of ultra-large virtual libraries (e.g., Enamine's REAL database of billions of compounds) into the caspase-1 active site.

- Addressing Flexibility: Employ Molecular Dynamics (MD) simulations, particularly the Relaxed Complex Method (RCM), to account for target flexibility and sample cryptic pockets. RCM uses representative target conformations from MD trajectories for more robust docking studies.

ICE Signaling Pathway & Drug Discovery Workflow

To visually summarize the biological role and therapeutic targeting of Caspase-1, I have created the following diagrams using DOT language.

Caspase-1 activation by inflammasomes cleaves pro-cytokines into active forms, driving inflammation. ICE inhibitors block this process.

A structure-based drug discovery workflow for identifying ICE inhibitors, integrating virtual screening and molecular dynamics.

References

- 1. Interleukin-1β converting ( enzyme ): A comprehensive review on... ICE [pubmed.ncbi.nlm.nih.gov]

- 2. VE-13045 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Effects of specific interleukin-1β- converting on... enzyme inhibitor [nature.com]

- 4. of interleukin 1β Inhibition family proteases... | Scilit converting enzyme [scilit.com]

- 5. Structure and dynamics in drug discovery [nature.com]

Mechanism of Action: From Inhibition to Cytokine Suppression

Pralnacasan is an orally bioavailable prodrug for RU 36384/VRT-18858, a potent and non-peptide inhibitor of Interleukin-1β Converting Enzyme (ICE), also known as caspase-1 [1] [2]. Its mechanism can be summarized as follows:

This compound inhibits caspase-1, preventing maturation of key pro-inflammatory cytokines IL-1β and IL-18.

Experimental Evidence and Key Findings

Efficacy in Osteoarthritis Models

This compound reduced joint damage in two experimental mouse models of knee osteoarthritis [1]:

| Model | Dosing Regimen | Outcome |

|---|---|---|

| Collagenase-induced OA (Female Balb/c mice) | Oral gavage, 12.5 & 50 mg/kg (twice daily) | Significantly reduced OA (13-22% reduction in histopathological score) |

| Spontaneous OA (Male STR/1N mice) | Food-drug mixture, 4200 ppm (mg/kg food) ad libitum for 6 weeks | Significantly reduced OA (13-22% reduction in histopathological score); Urinary hydroxylysylpyridinoline (HP) cross-links reduced by 59% |

The reduction in urinary collagen cross-links, biomarkers of joint damage, provided further evidence of its disease-modifying potential [1].

Protocol Summary: In Vivo Osteoarthritis Study

A representative methodology from the search results demonstrates how this compound's efficacy was evaluated [1]:

- Animal Models: Two models were used:

- Collagenase-induced OA: Female Balb/c mice; intra-articular injection of collagenase to induce joint instability.

- Spontaneous OA: Male STR/1N mice, which develop OA naturally.

- Treatment Groups:

- Collagenase-induced OA: 0 (control), 12.5, 25, and 50 mg/kg this compound, administered orally by gavage twice a day.

- Spontaneous OA: 0 (control), 700, and 4200 ppm (mg/kg food) this compound, administered ad libitum in food.

- Duration: The spontaneous OA study lasted for 6 weeks.

- Primary Outcome Assessment: A semi-quantitative histopathological score of the knee joints (max score of 32) assessing cartilage degradation, osteophyte formation, and other structural changes.

- Biochemical Analysis: Urinary levels of collagen cross-links (hydroxylysylpyridinoline (HP) and lysylpyridinoline (LP)) were measured by high-pressure liquid chromatography (HPLC) in the spontaneous OA model.

Clinical Development Status and Challenges

This compound advanced to Phase II clinical trials for several indications [3].

| Indication | Highest Phase | Status |

|---|---|---|

| Osteoarthritis | Phase 2 | Discontinued |

| Rheumatoid Arthritis | Phase 2 | Discontinued |

| Psoriasis | Phase 2 | Discontinued |

| General Inflammation | Phase 1 | Discontinued |

Despite promising efficacy, clinical trials for the oral drug VX-740 (this compound) were terminated due to liver toxicity identified in long-term animal studies [2]. A related compound, VX-765 (belnacasan), also a caspase-1 inhibitor, faced the same fate for similar reasons [2].

Research Context and Therapeutic Landscape

Caspase-1 as a Therapeutic Target

Caspase-1 is a key enzyme in the inflammatory response, activated within multiprotein complexes called inflammasomes (e.g., the NLRP3 inflammasome) [4]. Its activation leads to the maturation of IL-1β and IL-18, potent drivers of inflammation, and can induce pyroptosis, an inflammatory form of cell death [5]. Inhibiting this pathway remains a valid strategy for developing disease-modifying therapies for inflammatory diseases [6] [7].

Beyond this compound: Alternative Approaches

Research into inhibiting the IL-1β pathway continues through other strategies [2] [7]:

- Direct IL-1 inhibition: Biologics like anakinra (IL-1 receptor antagonist) are in clinical use.

- NLRP3 inflammasome inhibition: Small molecules like MCC950 offer a highly specific upstream approach to inhibit caspase-1 activation and are under extensive investigation.

- Other caspase inhibitors: Such as emricasan (IDN-6556), have been tested, though clinical development has been challenging.

References

- 1. This compound, an inhibitor of interleukin-1β converting ... [sciencedirect.com]

- 2. A long way to go: caspase inhibitors in clinical use [nature.com]

- 3. - Drug Targets, Indications, Patents - Synapse this compound [synapse.patsnap.com]

- 4. Inflammasome Signaling in Cardiac Arrhythmias: Linking ... [mdpi.com]

- 5. The role of pyroptosis in modulating the tumor immune ... [biomarkerres.biomedcentral.com]

- 6. Regulation of apoptosis and interaction with cartilage ... [pmc.ncbi.nlm.nih.gov]

- 7. MCC950, a specific small molecule inhibitor of NLRP3 ... [nature.com]

Pralnacasan drug background and development

Mechanism of Action and Key Pathways

Pralnacasan is designed to target a specific inflammatory pathway. The diagram below illustrates this mechanism and the context of its clinical development.

This compound is an orally administered prodrug that is converted in the body to its active metabolite, RU36384/VRT-18858 [1] [2]. This active compound is a reversible, selective inhibitor of caspase-1 (ICE) [1].

- Target Pathway: Caspase-1 is the key enzyme in the NLRP3 inflammasome complex. Upon activation, this complex processes the inactive precursors of the potent inflammatory cytokines IL-1β and IL-18 into their active, secreted forms [1] [3]. By inhibiting caspase-1, this compound aims to reduce the levels of these cytokines, thereby curbing the inflammatory process [4].

- Selectivity: Preclinical data showed that the active metabolite was highly potent against caspase-1 (IC⁵⁰: 1.3 nM) with significant selectivity over other caspases like caspase-3 and -8 [1].

Experimental and Clinical Data

The following table summarizes key quantitative findings from preclinical and clinical studies of this compound.

| Study Model / Trial | Dosing Regimen | Key Efficacy Findings | Reference |

|---|---|---|---|

| Preclinical: Mouse OA Model (Collagenase-induced) | 12.5 & 50 mg/kg, orally, twice daily | Significantly reduced OA joint damage by 13-22% [2] | [2] |

| Preclinical: STR/1N Mouse OA Model (Spontaneous) | 4200 ppm (mg/kg food), ad libitum | Significantly reduced OA joint damage; Urinary HP/LP collagen cross-links reduced by 84% [2] | [2] |

| Preclinical: Human PBMCs (LPS-stimulated) | Active metabolite (VRT-18858) | Inhibited IL-1β release (IC⁵⁰: 0.85 μM) [1] | [1] |

| Clinical: Phase I | N/A | Well tolerated; ~50% oral bioavailability [1] | [1] |

| Clinical: Phase II (RA) | 100 mg or 400 mg, orally, three times a day for 12 weeks | Well tolerated; dose-dependent improvement in ACR20 response rates [1] | [1] |

Detailed Experimental Protocols

For researchers, here are the methodologies from key studies:

In Vivo Efficacy in Osteoarthritis Models [2]:

- Model 1 (Collagenase-induced OA): Female Balb/c mice received intra-articular injections of collagenase. This compound was administered orally by gavage at specified doses twice a day. OA joint damage was assessed semi-quantitatively via histopathological scoring of knee joints.

- Model 2 (Spontaneous OA in STR/1N mice): Male STR/1N mice were given this compound mixed into their food ad libitum. Joint damage was assessed histologically, and urinary biomarkers of collagen degradation (hydroxylysylpyridinoline HP and lysylpyridinoline LP) were measured using high-pressure liquid chromatography (HPLC).

In Vitro IL-1β Inhibition Assay [1]:

- Cell Model: Human Peripheral Blood Mononuclear Cells (PBMCs).

- Stimulation: Cells were stimulated with bacterial Lipopolysaccharide (LPS).

- Measurement: The concentration of the drug required to inhibit 50% of IL-1β release (IC⁵⁰) was determined.

Development Status and Rationale for Discontinuation

Despite promising early results, this compound's clinical development was voluntarily suspended in November 2003 and later terminated [4] [1] [5].

- Cause for Discontinuation: The decision was based on a 9-month animal toxicity study that found liver abnormalities in animals after chronic, high-dose exposure to this compound [4] [1].

- Clinical Context: It is important to note that no similar liver toxicity had been observed in human trials up to that point [4]. The companies involved decided to halt development to further evaluate the animal findings, and the drug never advanced to market [1] [6].

This compound represents an important case study in drug development, demonstrating promising targeted mechanism that was ultimately halted by toxicity findings in preclinical animal models.

References

- 1. This compound - an overview [sciencedirect.com]

- 2. This compound, an inhibitor of interleukin-1β converting ... [sciencedirect.com]

- 3. Nlrp3 Activation in the Intestinal Epithelium Protects ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. This compound - New Drug Approvals [newdrugapprovals.org]

- 6. sciencedirect.com/topics/medicine-and-dentistry/ this compound [sciencedirect.com]

Core Properties & Mechanism of Action

| Property | Description |

|---|---|

| Primary Target | Interleukin-1β converting enzyme (ICE/Caspase-1) [1] [2] |

| Ki (Enzymatic Assay) | 1.4 nM [1] [2] [3] |

| Main Biological Action | Inhibits production of pro-inflammatory cytokines IL-1β, IL-18, and IFN-γ [1] [2] |

| Therapeutic Indications (Research) | Osteoarthritis and Rheumatoid Arthritis [1] [2] [4] |

| Clinical Status | Phase II clinical trials voluntarily suspended [5] |

Pralnacasan is an orally bioavailable pro-drug that is converted to its active form in the body. Its mechanism involves the inhibition of caspase-1, which is a key enzyme in the formation of mature, active IL-1β and IL-18. These cytokines are potent drivers of inflammation, and their overproduction is implicated in the pathology of various autoimmune and inflammatory diseases [6] [5].

The diagram below illustrates the signaling pathway targeted by this compound.

This compound inhibits caspase-1 to block production of active IL-1β.

Quantitative Data & Experimental Findings

The table below summarizes key quantitative data from biochemical and preclinical studies.

| Data Category | Value / Result | Experimental Context |

|---|---|---|

| Cellular IC₅₀ | 120 nM (Inhibition of IL-1β production) | Human THP-1 monocytic cells treated with 1 µg/mL LPS for 4 hours [1] |

| In Vivo Efficacy (Dose) | 12.5 - 50 mg/kg | Oral gavage, twice daily for 6 weeks in collagenase-induced OA mouse model [1] [4] |

| In Vivo Efficacy (Result) | 13-22% reduction in OA histopathological score | Collagenase-induced OA mouse model & spontaneous OA in STR/1N mice [4] |

| Solubility (In Vitro) | ~220 mg/mL (~420.22 mM) | In DMSO [1] [2] |

| Molecular Weight | 523.54 g/mol | - [1] [2] [3] |

| CAS Number | 192755-52-5 | - [1] [2] [5] |

Detailed Experimental Protocol

The following methodology is summarized from a key study that evaluated the efficacy of this compound in an osteoarthritis model [4].

1. Animal Model Induction:

- Model: Collagenase-Induced Osteoarthritis (OA) in mice.

- Subjects: Female Balb/c mice.

- Procedure: Osteoarthritis is induced in the knee joint by an intra-articular injection of collagenase.

2. Dosing Regimen:

- Compound: this compound, administered orally via gavage.

- Dose Groups: 0 mg/kg (vehicle control), 12.5 mg/kg, 25 mg/kg, and 50 mg/kg.

- Frequency & Duration: Twice a day, for a continuous period of 6 weeks.

3. Endpoint Analysis:

- Primary Assessment: Histopathological evaluation of the knee joints after the 6-week treatment period.

- Method: Joints are processed, sectioned, and stained (e.g., with Hematoxylin and Eosin, or Safranin-O). A semi-quantitative scoring system is used to assess the damage to the medial knee joint compartments (tibial plateau and femoral condyle). The total possible score in this study was 32.

4. Reported Outcome:

Clinical Development Status

This compound advanced to Phase II clinical trials for rheumatoid arthritis. However, in November 2003, the developers, Vertex Pharmaceuticals and Aventis Pharma, voluntarily suspended its clinical development [5].

The decision was based on results from a 9-month animal toxicity study, which detected liver abnormalities in animals treated with high doses of the drug. It is important to note that no similar liver toxicity had been observed in human trials at that time. The suspension was a precautionary measure to allow for further evaluation of the findings, and the program was not subsequently resumed [5].

References

- 1. This compound (VX-740) | Interleukin-1β Converting Enzyme ... [medchemexpress.com]

- 2. CAS 192755-52-5 | Buy this compound (VX740; HMR3480) from ... [invivochem.com]

- 3. This compound - Caspase-1 Inhibitor for Inflammation Research [apexbt.com]

- 4. This compound, an inhibitor of interleukin-1β converting ... [sciencedirect.com]

- 5. This compound - New Drug Approvals [newdrugapprovals.org]

- 6. Caspases as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Signaling Pathway

Pralnacasan is a small molecule prodrug, which means it is metabolically converted in the body to its active form, RU 36384/VRT-18858 [1] [2]. The active drug is a potent, non-peptide inhibitor that selectively targets caspase-1 [3] [2].

The diagram below illustrates the core signaling pathway that this compound inhibits.

This compound inhibits caspase-1, preventing the maturation of IL-1β and IL-18.

Key Preclinical and Clinical Data

The following tables summarize the quantitative findings from pivotal studies on this compound.

Table 1: In Vitro Potency and Pharmacokinetics of this compound's Active Metabolite (RU 36384/VRT-18858)

| Parameter | Value | Details / Conditions |

|---|---|---|

| Caspase-1 IC₅₀ | 1.3 nM | Demonstrates high potency for primary target [2]. |

| Caspase-8 IC₅₀ | 0.12 μM | Shows selectivity over this apoptotic caspase [2]. |

| Caspase-3 IC₅₀ | 2.3 mM | High selectivity over this apoptotic caspase [2]. |

| Cellular Activity (IL-1β inhibition) | IC₅₀ = 0.85 μM | In LPS-stimulated human PBMCs [2]. |

| Oral Bioavailability | ~40-60% (rodents) | Significant improvement from the prodrug (4%) [2]. |

Table 2: Efficacy of this compound in Preclinical In Vivo Models

| Disease Model | Species | Dosing Regimen | Key Results |

|---|---|---|---|

| Collagenase-Induced OA [1] [4] | Female Balb/c mice | 12.5, 25, 50 mg/kg (orally, twice daily) | Significant reduction in OA joint damage at 12.5 and 50 mg/kg (13-22% reduction vs. control). |

| Spontaneous OA [1] [4] | Male STR/1N mice | 0, 700, 4200 ppm (in food) | Significant reduction in OA at 4200 ppm. Urinary HP cross-links (joint damage marker) reduced by 59%. |

| Dextran Sulfate Sodium (DSS)-Induced Colitis [5] | Female BALB/c mice | 50 mg/kg (oral or intraperitoneal, twice daily) | Improved clinical score, reduced colon shortening, and suppressed Th1 T-cell activation. |

Table 3: Clinical Development Status and Key Findings

| Aspect | Details |

|---|---|

| Primary Indications | Rheumatoid Arthritis (RA) and Osteoarthritis (OA) [6] [3] [2]. |

| Clinical Phase | Phase II trials for RA [6] [2]. |

| Reported Efficacy | In a 12-week Phase II RA trial (285 patients), dose-dependent improvement was observed using ACR20 response rates [2]. |

| Status | Development Halted. Clinical trials were voluntarily suspended in 2003/2005 [6] [7] [2]. |

| Reason for Halt | A 9-month animal toxicity study revealed liver abnormalities at chronic high doses. No similar toxicity was reported in human trials at the time of suspension [7] [3] [2]. |

Detailed Experimental Protocols

For researchers looking to validate or build upon this work, here are the methodologies from key studies.

Protocol 1: Assessing Efficacy in Murine Osteoarthritis Models This methodology was used to generate the data in [1] and [4].

- Animal Models:

- Collagenase-Induced OA: Female Balb/c mice are used. Osteoarthritis is induced by intra-articular injection of collagenase into the knee joint.

- Spontaneous OA: Male STR/1N mice, which naturally develop OA, are used.

- Dosing and Administration:

- Collagenase-Induced Model: this compound is administered orally by gavage at doses of 0, 12.5, 25, and 50 mg/kg, twice a day.

- Spontaneous Model: this compound is administered ad libitum via food-drug mixtures at concentrations of 0, 700, and 4200 ppm (mg/kg food).

- Endpoint Analysis:

- Primary Endpoint: Joint damage is assessed by a semi-quantitative histopathological score of the knee joints (tibial plateau and femoral condyle), with a maximum score of 32.

- Biomarker Analysis: In the spontaneous model, urinary levels of collagen cross-links (hydroxylysylpyridinoline, HP; and lysylpyridinoline, LP) are measured by high-pressure liquid chromatography (HPLC) as biomarkers for joint damage. Plasma concentrations of the active metabolite are also measured.

Protocol 2: Assessing Efficacy in a Colitis Model This methodology is derived from [5].

- Disease Induction: Female, 8-week-old BALB/c mice are given 3.5% dextran sulfate sodium (DSS) in their drinking water for 10 days to induce colitis.

- Dosing: this compound is administered at 50 mg/kg (or 12.5 mg/kg for a lower dose group) either orally (p.o.) or intraperitoneally (i.p.), twice daily from day 1 to 10. A control group receives a placebo vehicle (0.5% hydroxyethylcellulose solution).

- Endpoint Analysis:

- Clinical Scoring: A clinical score is calculated based on weight loss, stool consistency, and blood in the stools.

- Post-Mortem Analysis: Colon length is measured as an indicator of inflammation. Colon tissue is harvested for histological analysis (scored by a pathologist).

- Cytokine Measurement: Intracolonic cytokines are measured by ELISA. Furthermore, IFN-γ production is quantified from activated paraaortal lymph node cells and splenocytes to assess T helper 1 (Th1) cell activation.

Implications for Researchers and Drug Development

The case of this compound offers several critical lessons for the development of anti-inflammatory therapeutics:

- Target Validation: The efficacy of this compound in multiple disease models reinforced caspase-1 as a valid and promising therapeutic target for chronic inflammatory diseases [1] [5].

- The Safety Hurdle: It underscores the critical importance of long-term toxicology studies. Promising efficacy in short-term human trials can be negated by organ-specific toxicity that only manifests after prolonged exposure in animal models [6] [2].

- The Prodrug Strategy: this compound is a successful example of using a prodrug approach to overcome pharmacokinetic limitations, significantly improving oral bioavailability from 4% to 40-60% in rodents [2].

References

- 1. This compound, an inhibitor of interleukin-1beta converting ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - an overview [sciencedirect.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. This compound, an inhibitor of interleukin-1β converting ... [sciencedirect.com]

- 5. The Interleukin-1β-Converting Enzyme Inhibitor ... [sciencedirect.com]

- 6. This compound - an overview [sciencedirect.com]

- 7. This compound - New Drug Approvals [newdrugapprovals.org]

Pralnacasan research overview

Mechanism of Action

Pralnacasan is an orally bioavailable pro-drug that is rapidly converted to its active form, VRT-18858, a potent and selective non-peptide inhibitor of Interleukin-1β Converting Enzyme (ICE) [1] [2]. ICE, more commonly known as caspase-1, is a key enzyme in the inflammatory response [3].

Its primary mechanism is inhibiting the NLRP3 inflammasome signaling pathway. The diagram below illustrates how this compound targets this pathway.

This compound inhibits active caspase-1, preventing the maturation of IL-1β and IL-18 and subsequent inflammation.

By blocking caspase-1, this compound prevents the cleavage and activation of pro-inflammatory cytokines IL-1β and IL-18, which are pivotal initiators and sustainers of inflammatory processes in diseases like rheumatoid arthritis (RA) and osteoarthritis (OA) [1] [4].

Summary of Preclinical Research Data

This compound demonstrated efficacy in multiple animal models of inflammatory disease. The table below summarizes key quantitative findings from pivotal studies.

| Disease Model | Study Design | Key Results | Proposed Mechanism |

|---|

| Osteoarthritis (Mouse) Collagenase-induced [5] | Oral administration (12.5, 25, 50 mg/kg, twice daily) | Significant reduction in OA joint damage (by 13-22% at 12.5 & 50 mg/kg). | Inhibition of IL-1β activation, reducing cartilage degradation. | | Osteoarthritis (Mouse) Spontaneous (STR/1N mice) [5] | Diet admixture (0, 700, 4200 ppm) | Significant reduction in OA joint damage at high dose (4200 ppm). 59% reduction in urinary HP cross-links (joint damage marker). | Attenuation of structural joint damage and related biomarkers. | | Colitis (Mouse) Dextran Sulfate Sodium (DSS)-induced [6] | Intraperitoneal or Oral (12.5 or 50 mg/kg, twice daily) for 10 days | Improved clinical score, preserved colon length, and reduced histologic damage. Suppressed T-cell production of IFN-γ. | Reduction of Th1 T-cell activation and systemic inflammation. |

Clinical Development & Current Status

This compound advanced to Phase II clinical trials for the treatment of rheumatoid arthritis and osteoarthritis [1] [2].

- Voluntary Suspension: In 2003, the developers, Aventis and Vertex Pharmaceuticals, voluntarily suspended all clinical trials [1] [4].

- Reason for Suspension: This decision was based on a 9-month animal toxicity study which showed liver abnormalities resulting from chronic, high-dose administration of the drug [1] [4]. It is important to note that no similar liver toxicity had been observed in human trials up to that point [1].

- Current Status: The development of this compound has been halted and it has not been approved for clinical use in any country. It remains an important research tool for studying caspase-1 biology [7] [4].

Challenges and Research Significance

The case of this compound highlights a common challenge in drug development: translating promising preclinical efficacy into a safe human therapeutic.

- Toxicity Hurdle: The liver toxicity seen in long-term animal studies, despite its efficacy, was the primary barrier to its further development [1] [4].

- Research Tool: this compound continues to be a valuable compound for basic research, used to investigate the role of caspase-1 and the NLRP3 inflammasome in various disease models [7].

- Pathfinder for New Inhibitors: The knowledge gained from this compound's development has informed the design of subsequent caspase-1 and inflammasome inhibitors, such as VX-765 (Belnacasan), though these have also faced similar safety challenges [2] [4].

References

- 1. This compound - New Drug Approvals [newdrugapprovals.org]

- 2. This compound - an overview [sciencedirect.com]

- 3. KEGG DRUG: this compound [kegg.jp]

- 4. A long way to go: caspase inhibitors in clinical use [nature.com]

- 5. This compound, an inhibitor of interleukin-1beta converting ... [pubmed.ncbi.nlm.nih.gov]

- 6. The Interleukin-1β-Converting Enzyme Inhibitor ... [sciencedirect.com]

- 7. This compound - Caspase-1 Inhibitor for Inflammation Research [apexbt.com]

Pralnacasan preclinical research findings

Preclinical Efficacy Data Summary

| Disease Model | Species/Sex | Dosing Regimen | Key Efficacy Findings | Reference |

|---|---|---|---|---|

| Knee Osteoarthritis (Collagenase-induced) | Female Balb/c mice | 12.5, 25, and 50 mg/kg, orally twice a day | Significant reduction in OA joint damage at 12.5 and 50 mg/kg doses (13-22% reduction) [1]. | [1] |

| Knee Osteoarthritis (Spontaneous in STR/1N mice) | Male STR/1N mice | 0, 700, and 4200 ppm (mg/kg food) ad libitum | Significant reduction in OA at high dose (4200 ppm). Urinary HP cross-links (joint damage indicator) reduced by 59%; HP/LP ratio reduced by 84% [1]. | [1] |

| Murine Colitis (Dextran Sulfate Sodium-induced) | Mice | 50 mg/kg, orally twice a day | Marked reduction of colitis severity and suppression of T-helper 1 cell activation [2]. | [2] |

| Brain Damage (Transient Ischemia) | Rats | 10 mg/kg, intravenously | Marked reduction in brain damage induced by transient ischemia [2]. | [2] |

Mechanism of Action and Experimental Protocols

Pralnacasan is a potent, non-peptide inhibitor of ICE (caspase-1). This enzyme is crucial for the activation of the pro-inflammatory cytokines IL-1β and IL-18 [3] [2]. By inhibiting caspase-1, this compound blocks the maturation and secretion of these cytokines, which are key drivers of inflammation in various diseases [1] [3].

The signaling pathway impacted by this compound and the workflow for its key preclinical validation are detailed below.

This compound inhibits caspase-1 to block IL-1β/IL-18 maturation [1] [3] [4].

General workflow for key preclinical experiments on this compound [1].

Detailed Experimental Protocols

The core methodologies from the pivotal osteoarthritis studies are as follows [1]:

- Animal Models:

- Collagenase-Induced OA: Female Balb/c mice received an intra-articular injection of collagenase to initiate knee joint instability.

- Spontaneous OA: Male STR/1N mice, which develop OA naturally, were used.

- Dosing and Administration:

- Collagenase Model: this compound was administered orally by gavage twice a day at doses of 0, 12.5, 25, and 50 mg/kg.

- Spontaneous Model: this compound was administered via food-drug mixtures ad libitum at concentrations of 0, 700, and 4200 ppm (mg/kg food).

- Endpoint Analysis:

- Primary Outcome: Knee joint damage was assessed by semi-quantitative histopathological scoring (median scores reported on a 0-32 scale).

- Biomarker Measurement (STR/1N mice): Urinary levels of the collagen cross-links hydroxylysylpyridinoline (HP) and lysylpyridinoline (LP) were determined using high-pressure liquid chromatography (HPLC).

- Pharmacokinetics: Plasma concentrations of the active metabolite, RU 36384/VRT-18858, were measured.

Clinical Development Status

This compound has not been approved for medical use in any country [2]. In November 2003, the developers (Aventis and Vertex Pharmaceuticals) voluntarily suspended its Phase II clinical trials [2]. This decision was based on a long-term (9-month) animal toxicity study that found liver abnormalities in rodents treated with high doses of the drug [2]. It is important to note that no similar liver toxicity had been observed in human trials at that time [2].

References

- 1. This compound, an inhibitor of interleukin-1β converting ... [sciencedirect.com]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Deregulated inflammasome signaling in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inflammasomes: A preclinical assessment of targeting in ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Pralnacasan (VX-740) DMSO Stock Solution Preparation

Introduction to Pralnacasan

This compound (VX-740) is a novel, potent, selective, and orally bioactive non-peptide inhibitor of caspase-1 (IL-1β converting enzyme) with a Kᵢ of 1.4 nM, demonstrating significant potential for the treatment of inflammatory conditions including rheumatoid arthritis and osteoarthritis [1] [2]. As a peptidomimetic compound, this compound represents an advancement over earlier peptide-based caspase inhibitors, which often suffered from poor pharmacological properties including inadequate stability, membrane permeability, and target specificity [2] [3]. This document provides comprehensive application notes and detailed experimental protocols for preparing this compound DMSO stock solutions, subsequent dilutions for in vitro assays, and assessment of its biological activity.

Physicochemical Properties and Formulation

Molecular Characteristics

Table 1: Molecular properties of this compound

| Property | Specification |

|---|---|

| CAS Number | 192755-52-5 |

| Molecular Formula | C₂₆H₂₉N₅O₇ |

| Molecular Weight | 523.54 g/mol |

| Appearance | White to off-white solid powder |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 8 |

| Rotatable Bond Count | 6 |

| Exact Mass | 523.207 g/mol |

| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years |

This compound is a complex heterocyclic compound with four defined stereocenters, contributing to its specific interaction with the caspase-1 active site [1]. The compound's structure includes both hydrogen bond donor and acceptor atoms, influencing its solubility profile and formulation requirements.

Solubility Data

Table 2: Solubility profile of this compound

| Solvent System | Solubility | Concentration |

|---|---|---|

| Anhydrous DMSO | ~220 mg/mL | ~420.22 mM |

| Formulation 1 (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) | ≥5.5 mg/mL | ≥10.51 mM |

| Formulation 2 (10% DMSO + 90% [20% SBE-β-CD in Saline]) | ≥5.5 mg/mL | ≥10.51 mM |

| Formulation 3 (10% DMSO + 90% Corn Oil) | ≥5.5 mg/mL | ≥10.51 mM |

The high solubility in anhydrous DMSO makes it ideal for primary stock solution preparation [1]. For biological assays requiring aqueous conditions, the recommended co-solvent systems maintain this compound in solution while ensuring compatibility with cellular systems and minimizing solvent toxicity.

Stock Solution Preparation Protocols

Primary DMSO Stock Solution

Materials Required:

- This compound powder (≥98% purity)

- Anhydrous DMSO (molecular biology grade)

- Sterile glass vials

- Analytical balance (0.01 mg sensitivity)

- Piperettes and sterile tips

- Vortex mixer

- Argon or nitrogen gas (optional, for inert atmosphere)

Procedure:

- Equipment Preparation: Allow the this compound powder to equilibrate to room temperature while still sealed to prevent moisture absorption. Clean the work area with 70% ethanol.

- Weighing: Accurately weigh the desired amount of this compound powder. For a 100 mM stock solution, weigh 52.35 mg of powder per 1 mL of final volume.

- Dissolution: Transfer the weighed powder to a sterile glass vial. Add the calculated volume of anhydrous DMSO to achieve the desired concentration. For a 100 mM stock, this would be approximately 220 mg powder per 1 mL DMSO.

- Mixing: Cap the vial securely and vortex for 30-60 seconds until the powder is completely dissolved. If necessary, briefly warm the solution to 37°C with intermittent gentle agitation to facilitate dissolution.

- Aliquoting: Aseptically aliquot the stock solution into sterile, low-adhesion microcentrifuge tubes (e.g., 10-50 μL aliquots) to minimize freeze-thaw cycles.

- Storage: Label aliquots clearly with compound name, concentration, date, and preparer's initials. Store at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months).

Quality Control Notes:

- Visually inspect the solution for complete dissolution and absence of particulate matter.

- Record the dilution scheme and concentration calculations in a laboratory notebook.

- Avoid repeated freeze-thaw cycles, as this may degrade the compound and promote water absorption.

Working Solution Preparation

For in vitro cellular assays:

- Thaw a single aliquot of the DMSO stock solution at room temperature.

- Prepare intermediate dilutions in 100% DMSO if lower concentrations are needed.

- Dilute the DMSO stock into pre-warmed cell culture medium to achieve the final working concentration, ensuring the DMSO concentration does not exceed 0.1% (v/v) for most cell lines.

- Use the working solution immediately after preparation.

For in vivo administration (based on published studies [1] [3]):

- Prepare Formulation 1 (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) by sequentially adding co-solvents:

- Add 100 μL of 55 mg/mL DMSO stock solution to 400 μL PEG300, mix evenly

- Add 50 μL Tween-80, mix evenly

- Add 450 μL normal saline (0.9% NaCl) to adjust to final volume of 1 mL

- Administer via oral gavage at reported doses of 12.5-50 mg/kg twice daily [1].

In Vitro Bioactivity Assessment

Caspase-1 Inhibition Assay

Background: this compound demonstrates highly potent inhibition of caspase-1 with an IC₅₀ of 1.3-2.0 nM and exceptional selectivity over caspase-3 and caspase-8 (micromolar range inhibition) [2]. This specificity profile makes it particularly valuable for studying inflammasome pathways without concurrent apoptotic effects.

Protocol (Adapted from published methods):

Reagent Preparation:

- Prepare assay buffer: 100 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.5

- Dilute recombinant human caspase-1 to working concentration in assay buffer

- Prepare substrate solution: 50 μM Ac-YVAD-AFC or Ac-WEHD-AFC in assay buffer

Inhibition Assay:

- Prepare serial dilutions of this compound in DMSO, then dilute in assay buffer (ensure final DMSO ≤1%)

- Pre-incubate caspase-1 with inhibitor solutions for 30 minutes at 25°C

- Initiate reaction by adding substrate solution

- Monitor fluorescence development (Ex/Em = 400/505 for AFC) for 30-60 minutes

- Calculate percentage inhibition and IC₅₀ values using nonlinear regression

Data Analysis:

- This compound typically shows sub-nanomolar to low nanomolar potency against caspase-1

- Specificity can be confirmed by parallel testing against caspase-3 (DEVD cleavage) and caspase-8 (IETD cleavage)

Cellular Cytokine Production Assay

Background: this compound effectively inhibits processing of pro-inflammatory cytokines IL-1β and IL-18, and reduces IFN-γ production, thereby modulating inflammatory responses [1].

Protocol:

- Cell Culture: Maintain THP-1 cells (human monocytic line) in RPMI-1640 with 10% FBS at 37°C, 5% CO₂.

- Differentiation: Differentiate THP-1 cells into macrophages using 100 nM PMA for 48 hours.

- Treatment: Pre-treat cells with this compound (0.1-1000 nM) for 2 hours.

- Stimulation: Activate inflammasome with 1 μg/mL LPS for 4 hours followed by 5 mM ATP for 30 minutes.

- Analysis: Measure IL-1β in culture supernatants by ELISA.

Stability and Storage Considerations

Chemical Stability:

- DMSO Stock Solutions: Stable for at least 6 months at -80°C, 1 month at -20°C

- Freeze-Thaw Cycles: Limit to ≤3 cycles to maintain potency

- Aqueous Dilutions: Use within 24 hours when stored at 4°C

Quality Control Recommendations:

- Periodically verify stock solution concentration by UV spectrophotometry (using molar extinction coefficient)

- Monitor biological activity in reference caspase-1 inhibition assays

- Inspect for crystal formation or discoloration before use

Signaling Pathway and Mechanism

The following diagram illustrates this compound's mechanism of action within the inflammatory signaling pathway:

Diagram 1: this compound inhibits caspase-1-mediated inflammatory signaling. This compound specifically targets active caspase-1, preventing processing of pro-IL-1β and pro-IL-18 into their mature, biologically active forms, thereby dampening the inflammatory response [1] [2] [3].

Troubleshooting Guide

Table 3: Common issues and solutions in this compound stock preparation and use

| Problem | Potential Cause | Solution |

|---|---|---|

| Incomplete dissolution | Low-quality DMSO, water contamination | Use fresh, anhydrous DMSO; briefly warm to 37°C with vortexing |

| Precipitation in aqueous buffers | Rapid dilution, insufficient co-solvents | Dilute stock solution stepwise; use recommended co-solvent systems |

| Reduced biological activity | Degraded compound, improper storage | Verify storage conditions; minimize freeze-thaw cycles; check with reference assay |

| High background in cellular assays | DMSO cytotoxicity | Ensure final DMSO concentration ≤0.1%; include vehicle controls |

| Inconsistent results | Uneven thawing, pipetting errors | Thoroughly vortex solutions after thawing; calibrate pipettes regularly |

Safety and Regulatory Notes

- Research Use Only: this compound is for research purposes only, not for human use [1]

- Clinical Development Status: Clinical trials for rheumatoid arthritis and osteoarthritis were voluntarily suspended due to liver abnormalities observed in long-term animal studies at high doses, despite no similar toxicity being reported in human trials [1] [3]

- Handling Precautions: Use appropriate personal protective equipment when handling powdered compound and DMSO solutions, as DMSO enhances skin penetration

Conclusion

This compound remains a valuable research tool for investigating caspase-1-mediated inflammatory pathways despite its discontinued clinical development. Proper preparation of DMSO stock solutions at ~220 mg/mL (~420 mM) concentration, followed by appropriate dilution in recommended solvent systems, ensures maintenance of its potent and selective caspase-1 inhibitory activity. These detailed application notes provide researchers with standardized protocols for utilizing this compound effectively in in vitro and in vivo studies of inflammatory processes.

References

Application Notes: Pralnacasan in Preclinical Osteoarthritis Models

Compound Overview and Mechanism of Action

Pralnacasan (VX-740) is a potent, selective, and orally active pro-drug that is rapidly metabolized in the plasma to its active form, RU 36384/VRT-18858, a non-peptide inhibitor of Interleukin-1β Converting Enzyme (ICE or caspase-1) [1] [2]. By selectively inhibiting caspase-1, this compound blocks the proteolytic activation of key pro-inflammatory cytokines, including IL-1β and IL-18 [3] [4]. IL-1β is a major driver of osteoarthritis pathogenesis, as it stimulates the production of matrix-degrading enzymes like matrix metalloproteinases (MMPs) and ADAMTS from chondrocytes, leading to the breakdown of articular cartilage [5]. Therefore, this compound represented a promising disease-modifying approach aimed at the root inflammatory causes of OA.

The following diagram illustrates the core mechanism of this compound and the experimental workflow for its in vivo assessment.

Summary of Efficacy in Preclinical OA Models

This compound demonstrated significant efficacy in reducing joint damage in two distinct murine models of knee osteoarthritis, as summarized in the table below [1] [6].

Table 1: Efficacy Outcomes of this compound in Murine OA Models

| Experimental Model | Mouse Strain / Sex | Dosing Regimen | Key Efficacy Results |

|---|---|---|---|

| Collagenase-Induced OA | Female Balb/c mice | Oral gavage; 0, 12.5, 25, 50 mg/kg; twice daily for 6 weeks | Significant reduction in OA histopathological scores at 12.5 and 50 mg/kg (13-22% reduction). Well tolerated with no effect on animal weight [1]. |

| Spontaneous OA (STR/1N) | Male STR/1N mice | Dietary admixture; 0, 700, 4200 ppm (mg/kg food); ad libitum for 6 weeks | Significant reduction in OA histopathological scores at the high dose (4200 ppm). 59% reduction in urinary hydroxylysylpyridinoline (HP). 84% reduction in urinary HP/LP ratio [1]. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments, allowing for replication and adaptation.

Protocol: Collagenase-Induced Osteoarthritis Model

This model induces joint instability through intra-articular enzyme injection [1].

- 1. Animals: Female Balb/c mice (e.g., 8-12 weeks old). House under standard conditions with free access to food and water.

- 2. OA Induction:

- Anesthetize mice according to institutional guidelines.

- Under aseptic conditions, administer a single intra-articular injection of collagenase type II (e.g., 10 µL of a 10 U/mL solution in saline) into the knee joint cavity of one hind limb. The contralateral limb can serve as a sham control (saline injection).

- 3. Treatment Administration:

- Randomly assign mice to treatment groups (e.g., vehicle control, this compound 12.5, 25, 50 mg/kg).

- Formulation: Prepare this compound as a suspension in a suitable vehicle (e.g., 0.5% methylcellulose).

- Dosing: Administer via oral gavage at a volume of 10 mL/kg body weight, twice daily (BID), commencing one day post-collagenase injection. The treatment period in the referenced study was 6 weeks [1].

- 4. Terminal Sample Collection:

- At the end of the study, euthanize animals and dissect the knee joints.

Protocol: Spontaneous Osteoarthritis Model (STR/1N Mice)

This model utilizes a mouse strain that naturally develops OA, mimicking age-related disease progression [1].

- 1. Animals: Male STR/1N mice.

- 2. Treatment Administration:

- Formulation: Incorporate this compound directly into standard rodent chow at defined concentrations: 0 (control), 700, and 4200 ppm (mg of drug per kg of food).

- Dosing: Provide the drug-food mixture ad libitum for the study duration (e.g., 6 weeks). Monitor food consumption to estimate average daily drug intake.

- 3. Longitudinal Biomarker Monitoring:

- Collect urine samples from mice at baseline, 3 weeks, and 6 weeks.

- Store urine at -80°C until analysis.

- Analyze urinary levels of collagen cross-links hydroxylysylpyridinoline (HP) and lysylpyridinoline (LP) using High-Pressure Liquid Chromatography (HPLC) [1].

- 4. Terminal Sample Collection:

- At the endpoint (e.g., 6 weeks), collect blood via cardiac puncture under anesthesia for plasma drug concentration analysis.

- Dissect and harvest knee joints for histology.

Protocol: Histopathological Assessment of Joint Tissues

This is a critical step for evaluating the protective effects of the compound on joint structure [1] [7].

- 1. Tissue Processing:

- Fix intact knee joints in 4% Paraformaldehyde for 48 hours.

- Decalcify in 10% EDTA (pH 7.4) for approximately 2 weeks, with the solution changed every 2-3 days.

- Process the decalcified joints through graded ethanol series, embed in paraffin, and section coronally at a thickness of 4-5 μm.

- 2. Staining:

- Stain sections through the central weight-bearing region of the joint with Safranin O/Fast Green to visualize proteoglycan content in the articular cartilage (Safranin O stains proteoglycans red, Fast Green counters tains tissue).

- 3. Semi-Quantitative Scoring:

- Evaluate the medial tibial plateau and femoral condyle for OA-associated damage.

- Use a validated scoring system, such as the OARSI (Osteoarthritis Research Society International) score, which typically assesses cartilage structure, chondrocyte loss, proteoglycan loss, and osteophyte formation. The maximal score in the referenced study was 32 [1].

- Scoring should be performed by multiple blinded observers to ensure objectivity.

Pharmacokinetic and Safety Profile

In preclinical studies, this compound was generally well-tolerated with no significant adverse effects on animal weight reported [1]. The active metabolite, RU 36384/VRT-18858, showed favorable oral bioavailability, estimated at 40-60% in rodent models [2]. Despite its promising efficacy and pharmacokinetics, the clinical development of this compound was terminated in February 2005 due to liver toxicity concerns observed in long-term animal studies [8] [3] [2]. This highlights a significant hurdle in translating caspase inhibitors to clinical use and underscores the importance of thorough toxicological evaluation in drug development.

Conclusion and Research Applications

This compound served as a pioneering tool compound that validated caspase-1 inhibition as a viable mechanism for reducing joint damage in experimental OA. The detailed protocols provided here for inducing OA, administering the drug, and assessing structural and biomarker outcomes remain highly relevant. Researchers can utilize these application notes to:

- Replicate key studies to understand the role of IL-1β in OA pathogenesis.

- Use this compound as a benchmark control when evaluating novel caspase-1 inhibitors or other anti-inflammatory OA therapies.

- Adapt the biomarker (urinary HP/LP) and histopathological methodologies for other drug discovery programs.

The journey of this compound underscores the critical balance between efficacy and safety in pharmaceutical development, offering valuable lessons for future research into disease-modifying OA drugs.

References

- 1. This compound, an inhibitor of interleukin-1β converting ... [sciencedirect.com]

- 2. This compound - an overview [sciencedirect.com]

- 3. A long way to go: caspase inhibitors in clinical use [nature.com]

- 4. This compound (VX-740) | Interleukin-1β Converting Enzyme ... [medchemexpress.com]

- 5. Osteoarthritis: pathogenic signaling pathways and therapeutic ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound, an inhibitor of interleukin-1beta converting ... [pubmed.ncbi.nlm.nih.gov]

- 7. Histological scoring system for subchondral bone changes ... [nature.com]

- 8. This compound - an overview [sciencedirect.com]

Comprehensive Application Notes and Protocols: Pralnacasan in Murine Colitis Models for Drug Discovery

Introduction to Pralnacasan and Its Relevance to Inflammatory Bowel Disease Research

This compound (VX-740) represents a first-generation selective caspase-1 inhibitor that has demonstrated significant promise in preclinical models of inflammatory bowel disease. As an orally bioavailable therapeutic candidate, it specifically targets the interleukin-1β converting enzyme (ICE/caspase-1), a key regulator in the inflammatory cascade implicated in the pathogenesis of colitis. The compound functions as a reversible covalent inhibitor that undergoes conversion to its active aldehyde form in vivo, exhibiting potent activity with an IC50 of 1.3 nM against caspase-1 while showing significantly lower affinity for apoptotic caspases-3 and -8 (IC50 values of 2.3 mM and 0.12 mM, respectively) [1]. This selectivity profile makes it particularly valuable for dissecting the specific contributions of caspase-1-dependent pathways in intestinal inflammation without broadly disrupting apoptotic processes essential for cellular homeostasis.

The pathophysiological relevance of this compound's mechanism of action is firmly established in the context of inflammatory bowel disease. Caspase-1 plays a central role in the activation of pro-inflammatory cytokines IL-1β and IL-18, both of which are significantly elevated in human IBD and contribute to the disruption of intestinal mucosal integrity, activation of adaptive immune responses, and amplification of local and systemic inflammation [1] [2]. Research demonstrates that genetic deficiency or pharmacological inhibition of caspase-1 confers protection against colitis in multiple murine models, establishing the therapeutic rationale for targeted intervention in this pathway [3] [2]. This compound has been shown to effectively reduce the clinical severity of colitis, suppress T helper 1 cell activation, and diminish production of interferon-γ (IFN-γ), illustrating its multimodal mechanisms in mitigating intestinal inflammation [2].

Compound Properties and Pharmacological Profile

Table 1: Pharmacological Properties and Development Status of this compound

| Property Category | Specific Details |

|---|---|

| Chemical Description | Pyridazinodiazepine compound; reversible caspase-1 inhibitor prodrug [1] |

| Mechanism of Action | Selective inhibition of interleukin-1β converting enzyme (ICE/caspase-1); inhibits processing of pro-IL-1β and pro-IL-18 to active forms [1] |

| In Vitro Potency | Caspase-1 IC50: 1.3 nM; IL-1β inhibition in LPS-challenged PBMCs: IC50 0.85 μM [1] |

| Pharmacokinetics | Oral bioavailability: 40-60% in rodent models; approximately 50% in human Phase I trials [1] |

| Clinical Status | Phase II completed for rheumatoid arthritis; development halted in Phase III due to toxicological concerns [1] |

| Key Research Use | Mechanistic studies of caspase-1 involvement in inflammatory diseases; preclinical proof-of-concept for ICE inhibition [3] [1] [2] |

This compound is administered as a prodrug strategy that is hydrolyzed by plasma esterases to the active metabolite, which features an aldehyde functional group that covalently modifies the catalytic cysteine residue in the caspase-1 active site [1]. This molecular design enables potent and selective inhibition while maintaining favorable pharmacokinetic properties. The ethyl acetal prodrug (originally designated RU36384/VRT-18858) was specifically engineered to overcome limitations of the parent compound, resulting in significantly enhanced oral bioavailability from 4% to 40-60% in rodent models [1]. This optimized pharmacokinetic profile made this compound particularly suitable for chronic dosing regimens in preclinical colitis models, enabling robust assessment of therapeutic potential.

The developmental history of this compound provides important context for its current research applications. In Phase I clinical trials, the compound was well-tolerated and demonstrated approximately 50% oral bioavailability in humans [1]. A 12-week Phase II study in 285 patients with rheumatoid arthritis established evidence of efficacy, with dose-dependent improvements observed in ACR20 response rates [1]. However, advancement to Phase III trials for rheumatoid arthritis, osteoarthritis, and psoriasis was terminated in February 2005 due to significant toxicological concerns observed in non-human primate studies [1]. Despite this setback in clinical development, this compound remains an invaluable research tool for investigating caspase-1 biology in preclinical models, including murine colitis, where its effects are well-characterized and provide important insights into the therapeutic potential of more recently developed ICE inhibitors.

Therapeutic Efficacy in Murine Colitis Models

Quantitative Assessment of Disease Modification

Table 2: Efficacy Outcomes of this compound in DSS-Induced Murine Colitis Models

| Parameter Assessed | Effect of this compound Treatment | Model Details | Citation |

|---|---|---|---|

| Clinical Disease Score | Significant reduction from days 6-10 (i.p.); significant reduction at days 8-9 (oral) | BALB/c mice, 3.5% DSS for 10 days | [2] |

| Colon Length | Prevention of DSS-induced shortening | C57BL/6 mice, DSS-induced colitis | [3] |

| Body Weight | Prevented DSS-induced weight loss | C57BL/6 mice, DSS-induced colitis | [3] |

| IL-18 Protein | Significant reduction in colonic expression | BALB/c mice, 3.5% DSS for 10 days | [2] |